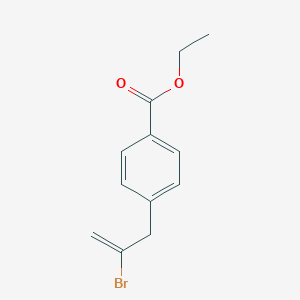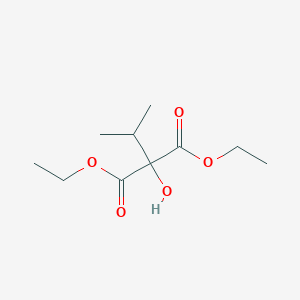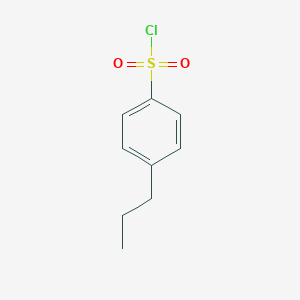
4-Propylbenzenesulfonyl chloride
説明
4-Propylbenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various organic molecules. The sulfonyl chloride group (-SO2Cl) is a good leaving group, which makes these compounds highly reactive towards nucleophiles, such as amines, alcohols, and water, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of a benzene derivative with chlorosulfonic acid or by chlorination of the corresponding sulfonic acid. For example, the synthesis of 4-methylbenzenesulfonyl chloride involves the treatment of 4-methylbenzenesulfonic acid with thionyl chloride . Similarly, 4-aminobenzenesulfonyl chloride can be synthesized from 4-aminobenzenesulfonic acid . These methods can be adapted to synthesize 4-propylbenzenesulfonyl chloride by starting with the corresponding propyl-substituted benzene.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride derivatives is characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The substituents on the benzene ring can influence the reactivity and physical properties of the compound. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a derivative of 4-methylbenzenesulfonyl chloride, reveals an orthorhombic space group with specific cell parameters, indicating how substituents can affect the overall molecular geometry .
Chemical Reactions Analysis
Benzenesulfonyl chlorides are versatile intermediates in organic synthesis. They can undergo hydrolysis to form sulfonic acids, react with amines to form sulfonamides, or with alcohols to form sulfonate esters. The hydrolysis of 4-aminobenzenesulfonyl chloride, for example, shows a unique reactivity-pH profile, indicating a dissociative reaction mechanism . The reactivity of these compounds can also be utilized in the synthesis of antimicrobial agents, as demonstrated by the reaction of 4-aminobenzenesulfonic acid with quaternary ammon
科学的研究の応用
Polymeric Carriers Activation : 4-Fluorobenzenesulfonyl chloride, a related compound, has been shown to activate hydroxyl groups of polymeric carriers, enabling covalent attachment of biologicals to solid supports. This reagent reacts with primary or secondary hydroxyl groups to form activated solid supports, which can be used immediately or preserved. This has implications for therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells (Chang, Gee, Smith, & Lake, 1992).
LC-MS Detection of Estrogens : A study demonstrated the use of 4-nitrobenzenesulfonyl chloride, another analogous compound, in increasing the detection responses of estrogens in LC-MS (liquid chromatography–mass spectrometry) through derivatization. This approach is useful for diagnosis of fetoplacental function (Higashi et al., 2006).
Solid-Phase Synthesis : Benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chlorides have been key intermediates in solid-phase synthesis, allowing for the generation of various privileged scaffolds. This is significant for mining the chemical space and exploring different chemical transformations (Fülöpová & Soural, 2015).
Synthesis of Derivatives : The synthesis of 3-Formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed. This process involves converting aldehyde bisulfite adducts to target compounds, highlighting its potential for creating various derivatives (Bao et al., 2017).
SNAr Reaction Studies : The study of the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine in different solvents provided insights into how solvent effects and the nature of the reacting pair affect reaction rates and mechanisms, which is crucial for understanding solvent impacts on chemical reactions (Gazitúa, Tapia, Contreras, & Campodónico, 2018).
Hydrolysis Studies : The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides was studied, revealing independence of reactivity from pH, which is an unusual and significant finding in the context of chemical reactions (Cevasco, Piątek, & Thea, 2011).
Antimicrobial Properties : A study showed that treating cotton fabrics with a 4-aminobenzenesulfonic acid–chloro–triazine adduct, which is related to 4-Propylbenzenesulfonyl chloride, imparted durable antimicrobial properties. This has implications for developing antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
Synthesis of Sulfonamides : The synthesis of N-benzyl-4-methylbenzenesulfonamides via treatment of 4-methylbenzenesulfonyl chloride with primary amines has been reported. This is significant for the development of one-pot synthesis methods for substituted sulfonamides (Stenfors & Ngassa, 2020).
Antibacterial Agents Synthesis : N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, synthesized from 4-methylbenzenesulfonyl chloride, showed potent antibacterial properties and moderate to weak enzyme inhibition. This highlights its potential in developing new antibacterial agents (Abbasi et al., 2015).
Preparation of Nitriles : The preparation of nitriles from carboxylic acids using 2,4-dinitrobenzenesulfonamide, a related compound, has been reported. This showcases a new, synthetically useful method involving the Smiles rearrangement (Huber & Bartsch, 1998).
Safety And Hazards
4-Propylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
特性
IUPAC Name |
4-propylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGAGRZHLNPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371925 | |
| Record name | 4-propylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylbenzenesulfonyl chloride | |
CAS RN |
146949-07-7 | |
| Record name | 4-propylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-Propylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



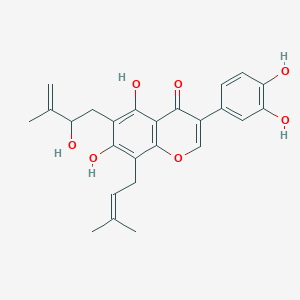
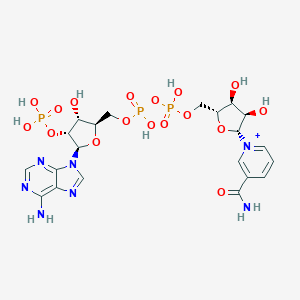
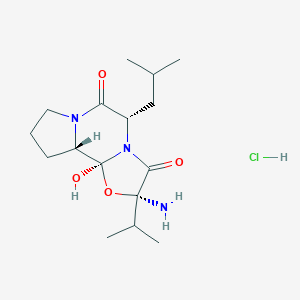
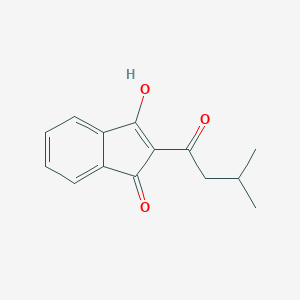



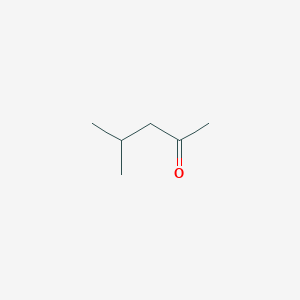
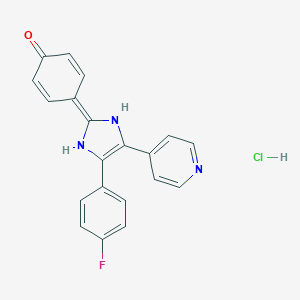
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
